molecular formula C7H14N2O2S B12940432 D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid

D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid

Cat. No.: B12940432
M. Wt: 190.27 g/mol
InChI Key: COKGSRJPLUNYIU-UHNVWZDZSA-N
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Description

(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is a chiral compound with a thiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.

Scientific Research Applications

(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and aminomethylated compounds. Examples include:

  • Thiazolidine-4-carboxylic acid
  • 2-Aminomethylthiazolidine
  • 5,5-Dimethylthiazolidine

Uniqueness

(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to its specific chiral configuration and the presence of both aminomethyl and dimethyl groups on the thiazolidine ring. This unique structure can impart distinct chemical and biological properties compared to other similar compounds .

Biological Activity

D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid (also known as T4C) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological significance, including its antioxidant properties, effects on cellular growth, and potential therapeutic applications.

  • Molecular Formula : C7H14N2O2S
  • Molecular Weight : 190.26 g/mol
  • CAS Number : 2518-70-9
  • SMILES Notation : CC1(C)SC@HN[C@H]1C(=O)O

Thiazolidine derivatives, including T4C, are known to influence various biological pathways. Research indicates that T4C may enhance the growth of certain protozoan parasites by providing a protective mechanism against oxidative stress. This is particularly evident in studies involving Entamoeba histolytica, where T4C has been shown to reduce intracellular reactive oxygen species (ROS) levels and promote trophozoite growth when added to cultures .

1. Antioxidant Activity

T4C exhibits significant antioxidant properties, which are critical for protecting cells from oxidative damage. In comparative studies, its antioxidant activity was measured using the DPPH radical scavenging assay, yielding an IC50 value that demonstrates its efficacy in reducing free radicals .

2. Growth Promotion in Protozoa

T4C and its derivatives have been implicated in promoting the growth of E. histolytica. The compound serves as a storage form of L-cysteine, which is essential for various metabolic processes within the organism. The liberation of L-cysteine from T4C contributes to enhanced growth and survival under anaerobic conditions .

3. Antiviral Properties

Recent studies have explored the antiviral potential of thiazolidine derivatives. Compounds structurally related to T4C have shown moderate to excellent activity against Tobacco Mosaic Virus (TMV), suggesting that T4C may also possess similar antiviral properties .

Case Studies and Research Findings

StudyFindings
Da Silva et al. (2020)Investigated the cytotoxicity and anti-glioma activity of thiazolidin-4-one derivatives, demonstrating that certain derivatives exhibit potent antitumor effects against glioblastoma cells .
MDPI Research (2021)Highlighted the synthesis of thiazolidine derivatives with improved antiviral activities compared to cysteine, with specific compounds showing inhibitory rates against TMV .
Recent Antioxidant Study (2023)Found that T4C significantly reduced oxidative stress markers in cellular models, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

(2R,4S)-2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C7H14N2O2S/c1-7(2)5(6(10)11)9-4(3-8)12-7/h4-5,9H,3,8H2,1-2H3,(H,10,11)/t4-,5+/m1/s1

InChI Key

COKGSRJPLUNYIU-UHNVWZDZSA-N

Isomeric SMILES

CC1([C@@H](N[C@H](S1)CN)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)CN)C(=O)O)C

Origin of Product

United States

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